5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
CAS No.:
Cat. No.: VC17435209
Molecular Formula: C9H14ClN3O2S
Molecular Weight: 263.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClN3O2S |
|---|---|
| Molecular Weight | 263.75 g/mol |
| IUPAC Name | 5-chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C9H14ClN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12) |
| Standard InChI Key | WVPAYIRPLWCSAC-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Cl |
Introduction
Chemical Identity and Structural Features
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide (molecular formula: C₉H₁₄ClN₃O₂S; molecular weight: 263.75 g/mol) features a pyridine ring substituted at positions 3, 4, and 5 (Figure 1). The sulfonamide group (-SO₂NH-) at position 3 contributes to hydrogen-bonding interactions with biological targets, while the chloro substituent at position 5 enhances electrophilic reactivity. The N-ethyl-N-methyl and methylamino groups at positions 4 and 3, respectively, introduce steric and electronic modifications that influence binding specificity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O₂S |
| Molecular Weight | 263.75 g/mol |
| Solubility (Water) | Low (hydrophobic core) |
| LogP (Octanol-Water) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 2 (sulfonamide NH, methylamino) |
| Hydrogen Bond Acceptors | 5 (pyridine N, SO₂, NH) |
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis begins with 5-chloro-4-(methylamino)pyridine-3-sulfonyl chloride, which reacts with N-ethyl-N-methylamine in dichloromethane or tetrahydrofuran under inert conditions. Triethylamine (2.2 equiv) neutralizes HCl byproducts, and the reaction proceeds at 0–25°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–78% purity.
Critical Parameters:
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Temperature Control: Exothermic reactions necessitate cooling to prevent decomposition.
-
Amine Stoichiometry: Excess N-ethyl-N-methylamine (1.5 equiv) ensures complete sulfonamide formation.
Industrial Production
Scaling employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Automated systems regulate reagent feeds (0.5–2 L/min), while in-line IR spectroscopy monitors reaction progression. Post-synthesis, centrifugal partition chromatography replaces column methods for higher throughput (≥90% recovery).
Table 2: Lab vs. Industrial Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous Flow |
| Reaction Time | 12 hours | 2 hours |
| Yield | 65–78% | 82–89% |
| Purification Method | Column Chromatography | Centrifugal Partition Chromatography |
Biological Activity and Mechanism of Action
Tubulin Polymerization Inhibition
The compound binds the colchicine site of β-tubulin, disrupting microtubule assembly. In vitro assays show IC₅₀ values of 120 nM for tubulin polymerization inhibition, comparable to combretastatin A-4 (IC₅₀ = 85 nM). This activity induces G2/M cell cycle arrest in HeLa cells (EC₅₀ = 0.8 µM) and apoptosis via caspase-3 activation.
Mechanistic Insights:
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Binding Affinity: Molecular docking reveals hydrogen bonds between the sulfonamide NH and Thr179 of tubulin.
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Steric Effects: The N-ethyl group occupies a hydrophobic pocket near Leu248, enhancing binding stability.
Enzyme Inhibition Profile
The sulfonamide moiety confers inhibitory activity against carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. At 10 µM, the compound reduces CA-IX activity by 72% (vs. 89% for acetazolamide). Selectivity over CA-II (28% inhibition at 10 µM) suggests tumor-targeting potential.
Antitumor Efficacy and Preclinical Data
In Vitro Cytotoxicity
Screening across NCI-60 cell lines reveals broad-spectrum activity, with notable potency against leukemia (CCRF-CEM: GI₅₀ = 0.3 µM) and breast cancer (MDA-MB-231: GI₅₀ = 0.5 µM). Synergy with paclitaxel (combination index = 0.4) suggests utility in combination therapies.
Table 3: Select Antitumor Activity Data
| Cell Line | GI₅₀ (µM) | Mechanism Confirmed Via |
|---|---|---|
| CCRF-CEM (Leukemia) | 0.3 | Caspase-3/7 activation |
| MDA-MB-231 (Breast) | 0.5 | Tubulin polymerization assay |
| A549 (Lung) | 1.2 | Western blot (Mcl-1 downregulation) |
Primary Cell Models
In primary chronic lymphocytic leukemia (CLL) cells, the compound reduces viability by 80% at 1 µM (72-hour exposure). Normal B-cells exhibit 35% viability loss at the same dose, indicating a therapeutic window.
Comparative Analysis with Structural Analogues
Table 4: Analogues and Activity Trends
| Compound | Structural Variation | Tubulin IC₅₀ (nM) | CA-IX Inhibition (%) |
|---|---|---|---|
| 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide | Reference compound | 120 | 72 |
| 5-Fluoro-N,N-diethyl-4-amino analogue | Fluoro substitution, diethylamine | 450 | 58 |
| 5-Bromo-N-methyl-4-(ethylamino) variant | Bromo substitution, methyl/ethyl | 890 | 41 |
Key trends:
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Chloro > Fluoro > Bromo: Chlorine’s electronegativity enhances tubulin binding.
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N-Ethyl-N-methyl > Diethyl: Branched amines improve solubility without sacrificing potency.
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